molecular formula C13H17NO4S B382158 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid CAS No. 144630-15-9

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid

Cat. No.: B382158
CAS No.: 144630-15-9
M. Wt: 283.35g/mol
InChI Key: GCWLCINIEOOJGU-UHFFFAOYSA-N
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Description

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid: is an organic compound that features a piperidine ring substituted with a toluene-4-sulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with toluene-4-sulfonyl chloride under basic conditions. The general reaction scheme is as follows:

    Starting Materials: Piperidine and toluene-4-sulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Solvent: Common solvents used include dichloromethane or acetonitrile.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Bases: Triethylamine or pyridine for substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Toluene-4-sulfonyl)-piperidine-4,4-dicarboxylic acid diisopropyl ester
  • 4-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid

Uniqueness

1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the sulfonyl and carboxylic acid groups allows for versatile reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-10-5-7-11(8-6-10)19(17,18)14-9-3-2-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWLCINIEOOJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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